Bapta-tmfm

Übersicht

Beschreibung

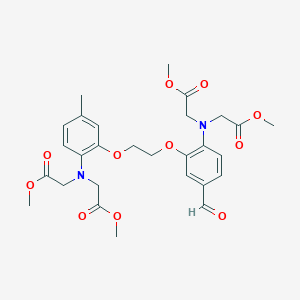

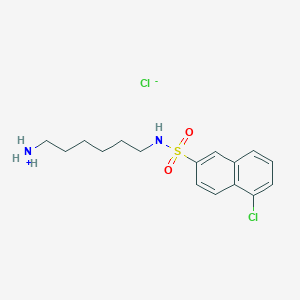

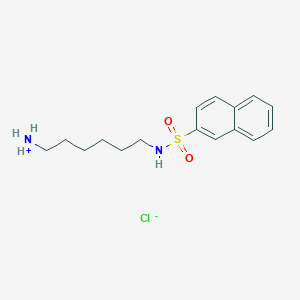

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are high-affinity calcium chelators designed for selectivity against magnesium and protons. These compounds are synthesized to improve upon the properties of earlier chelators like EGTA, aiming for faster binding and release rates of calcium ions without significant pH interference. BAPTA and its analogs play a crucial role in biological studies, especially in understanding calcium signaling within cells (Tsien, 1980).

Synthesis Analysis

The synthesis of BAPTA-type compounds involves the introduction of benzene rings in place of methylene links between oxygen and nitrogen atoms, present in EGTA. This modification results in a family of compounds that maintain a high selectivity for Ca^2+ over Mg^2+, with the capability of rapid calcium ion binding and release. The affinity of BAPTA for Ca^2+ can be modified through substituents on the aromatic rings, allowing for a range of applications and selectivity (Tsien, 1980).

Molecular Structure Analysis

BAPTA compounds share a common structural framework that includes a tetraacetic acid moiety linked to a bis(aminophenoxy)ethane backbone. This structure is crucial for the high affinity and selectivity towards Ca^2+. Structural variations, primarily through substitution on the aromatic rings, affect the electronic properties and thus the binding affinity for calcium ions. These modifications can enhance or reduce the compound's ability to chelate calcium, depending on the nature of the substituents (Tsien, 1980).

Chemical Reactions and Properties

BAPTA and its derivatives undergo chelation reactions with calcium ions, forming stable complexes. The chelation process is influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups can increase the calcium affinity of the chelators, while electron-withdrawing groups have the opposite effect. This behavior is crucial for designing compounds with specific calcium-binding properties for biological and chemical studies (Tsien, 1980).

Physical Properties Analysis

The physical properties of BAPTA-type compounds, such as solubility and stability, are essential for their application in biological systems. These chelators are designed to be soluble in aqueous solutions, allowing for easy incorporation into experimental setups. Their stability under physiological conditions ensures that they remain effective in chelating calcium ions without undergoing rapid degradation (Tsien, 1980).

Chemical Properties Analysis

The chemical properties of BAPTA compounds, including their selectivity for Ca^2+ over Mg^2+ and their response to pH changes, are foundational to their utility in studying calcium dynamics. The design of BAPTA ensures that it has a much higher affinity for calcium ions than for magnesium, which is prevalent in biological systems. Moreover, BAPTA's performance is relatively unaffected by physiological pH ranges, making it an ideal tool for monitoring calcium levels in living cells (Tsien, 1980).

Wissenschaftliche Forschungsanwendungen

- Implikationen: BAPTAi könnte eine vielversprechende therapeutische Strategie für MCL-1-abhängige Krebserkrankungen sein .

- Vorsicht: Diese Effekte stehen nicht unbedingt in Zusammenhang mit der Kalziumsignalgebung und stellen bisherige Annahmen über die Mechanismen von BAPTAi in Frage .

Krebsforschung: Gezielte Behandlung von MCL-1-abhängigen Krebszellen

Stoffwechselregulation: Hemmung von PFKFB3

Bioimaging und Detektion

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Bapta-TMFM is a fluorescent chelating indicator primarily used to study the role of cytosolic free calcium . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .

Mode of Action

This compound interacts with its target, cytosolic free calcium, by chelating the calcium ions . This interaction allows the compound to serve as an indicator, enabling the visualization of calcium signaling in cells .

Biochemical Pathways

The chelation of calcium ions by this compound affects various biochemical pathways. For instance, it has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . This inhibition impairs glycolysis, leading to diminished mTORC1 activity and a rapid decline in MCL-1-protein levels .

Pharmacokinetics

Like many other fluorescent indicators, it is likely to be cell-permeable, allowing it to be readily loaded into the cytosol of cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The action of this compound results in a change in the fluorescence properties in the presence of its target molecule, cytosolic free calcium . This allows for the visualization of calcium signaling in cells . Additionally, the inhibition of PFKFB3 by this compound leads to a decrease in mTORC1 activity and a rapid decline in MCL-1-protein levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to chelate calcium ions . Furthermore, the compound’s fluorescence properties may be affected by the solvent used . .

Eigenschaften

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTVRWOCZLYLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370721 | |

| Record name | BAPTA-TMFM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96315-11-6 | |

| Record name | N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96315-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAPTA-TMFM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)